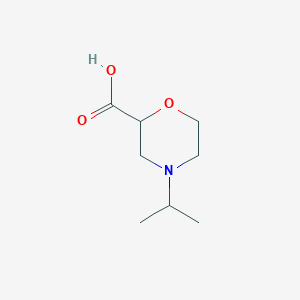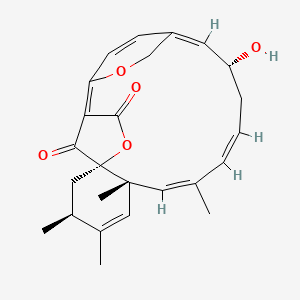
(3E,7Z,9R,11E,13E,14aR,17S,18aS)-6,9,10,14a,17,18-hexahydro-9-hydroxy-13,14a,16,17-tetramethyl-4,7-etheno-3,18a-methano-2H,18aH-1,5-benzodioxacyclohexadecin-2,19-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound has garnered significant interest due to its potent biological activities, particularly its antitumor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the construction of the core structure, followed by the addition of hydroxyl and methyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of Spirohexenolide A is primarily achieved through fermentation processes using Streptomyces platensis. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Spirohexenolide A undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and methylated derivatives of Spirohexenolide A, which exhibit different biological activities .
Applications De Recherche Scientifique
Spirohexenolide A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying spiroketal formation and reactivity.
Biology: Investigated for its role in microbial metabolism and natural product biosynthesis.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Spirohexenolide A exerts its effects by binding to human macrophage migration inhibitory factor (MIF), inhibiting its cellular uptake and lysosomal localization. This interaction disrupts the normal function of MIF, leading to the inhibition of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirohexenolide B: Another metabolite isolated from with similar structure and biological activity.
Spiroketal Compounds: A class of compounds with a spiroketal core, exhibiting various biological activities.
Uniqueness
Spirohexenolide A is unique due to its specific binding affinity to MIF and its potent antitumor activity across a range of cancer cell lines. Its structural complexity and the presence of multiple functional groups also contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C25H28O5 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(1E,5S,7S,10S,11Z,13Z,16R,17E)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione |
InChI |
InChI=1S/C25H28O5/c1-15-6-5-7-19(26)10-18-8-9-20(29-14-18)21-22(27)25(30-23(21)28)13-17(3)16(2)12-24(25,4)11-15/h5-6,8-12,17,19,26H,7,13-14H2,1-4H3/b6-5-,15-11-,18-10+,21-20+/t17-,19+,24+,25+/m0/s1 |
Clé InChI |
SWMOMSBFRQXQAA-CZTBYGTHSA-N |
SMILES isomérique |
C[C@H]1C[C@@]23C(=O)/C(=C\4/C=C/C(=C\[C@@H](C/C=C\C(=C/[C@@]2(C=C1C)C)\C)O)/CO4)/C(=O)O3 |
SMILES canonique |
CC1CC23C(=O)C(=C4C=CC(=CC(CC=CC(=CC2(C=C1C)C)C)O)CO4)C(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(prop-2-yn-1-yl)pyridin-3-yl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12340874.png)


![4-Morpholineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340890.png)
![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340902.png)
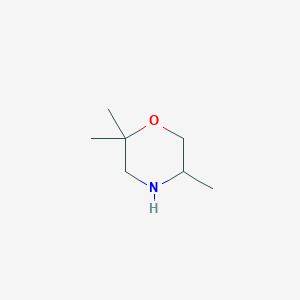
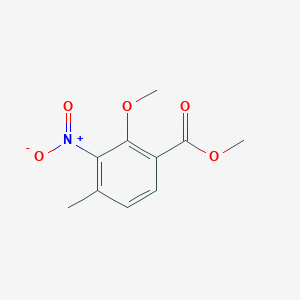
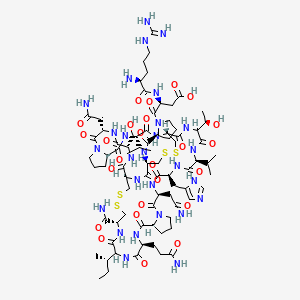
![1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340918.png)
![(2Z)-3-cyclopropyl-1-{3-[(4-fluorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one](/img/structure/B12340931.png)
